Leucylphenylalanine

Beschreibung

Structural Considerations and Stereoisomeric Context of DL-Leucyl-DL-phenylalanine

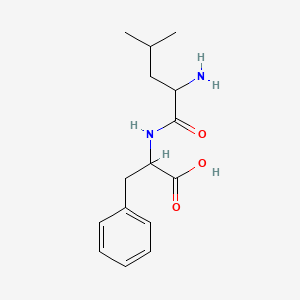

DL-Leucyl-DL-phenylalanine is a dipeptide, an organic compound formed from two amino acids, leucine (B10760876) and phenylalanine, joined by a peptide bond. physiology.orgwikipedia.org The designation "DL" preceding each amino acid name signifies that the compound is a racemic mixture, containing both the D- and L-enantiomers of each constituent amino acid. wikipedia.org This gives rise to four possible stereoisomers for the leucyl-phenylalanine dipeptide: L-Leucyl-L-phenylalanine, D-Leucyl-D-phenylalanine, L-Leucyl-D-phenylalanine, and D-Leucyl-L-phenylalanine. The specific compound, DL-Leucyl-DL-phenylalanine, is a mixture of these diastereomers.

The structure consists of a leucine residue linked via its carboxyl group to the amino group of a phenylalanine residue. physiology.org The chemical formula for DL-Leucyl-DL-phenylalanine is C₁₅H₂₂N₂O₃. physiology.orgnih.gov The three-dimensional conformation of these molecules is crucial to their biological activity and their interactions with other molecules, such as enzymes. The differing spatial arrangements of the side chains (the isobutyl group of leucine and the benzyl (B1604629) group of phenylalanine) in the various stereoisomers lead to distinct chemical and physical properties.

Table 1: Chemical and Physical Properties of DL-Leucyl-DL-phenylalanine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₃ | nih.gov |

| Molecular Weight | 278.35 g/mol | nih.gov |

| IUPAC Name | 2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | nih.gov |

| CAS Number | 56217-82-4 | nih.gov |

| Monoisotopic Mass | 278.16304257 Da | nih.gov |

Historical Perspectives in Dipeptide Research Involving DL-Leucyl-DL-phenylalanine

The study of dipeptides is foundational to the broader field of protein chemistry. Early in the 20th century, the pioneering work of chemists like Emil Fischer laid the groundwork for understanding the peptide bond and the synthesis of simple peptides. While specific early synthesis records for DL-Leucyl-DL-phenylalanine are not prominently documented in readily available historical literature, the methodologies for creating such dipeptides evolved from these foundational principles.

In the mid-20th century, research involving dipeptides expanded into microbiology and enzymology. For instance, studies on the nutritional requirements of bacteria sometimes utilized chemically defined media containing specific dipeptides. A notable example is the use of various dipeptides, including DL-leucyl-glycylglycine and others containing leucine and phenylalanine, in studies of lecithinase production by Clostridium perfringens. asm.org These types of investigations were crucial for elucidating the metabolic capabilities of microorganisms.

A significant challenge in early peptide research was the separation and analysis of stereoisomers. The development of chromatographic techniques was a major breakthrough. By the 1970s, methods for the determination of D- and L-amino acids through the chromatographic separation of diastereoisomeric dipeptides were being developed. researchgate.net These analytical advancements were critical for studying the stereospecificity of enzymes and for analyzing the amino acid composition of proteins and peptides with high precision.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKWRHQBZQICHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952899 | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3303-30-8, 3063-05-6, 56217-82-4 | |

| Record name | NSC524454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89191 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Dl Leucyl Dl Phenylalanine and Its Derivatives

Enzymatic Synthesis Approaches for Dipeptides Incorporating Leucine (B10760876) and Phenylalanine Moieties

Enzymatic methods offer high selectivity and operate under mild reaction conditions, making them attractive for the synthesis of complex molecules like dipeptides. rsc.org Biocatalysis can produce D-amino acids with high enantioselectivity, conversion rates, and space-time yields. nih.gov

Lipases, enzymes that typically catalyze the hydrolysis of fats, have been repurposed for synthetic applications in non-aqueous environments. nih.govacs.org They are particularly useful for the esterification of amino acid derivatives, a key step in preparing substrates for peptide synthesis. This process can be used to create leucyl and phenylalanyl esters from unprotected amino acids. For instance, lipases from Rhizomucor miehei and porcine pancreas have been used to synthesize L-alanyl, L-leucyl, and L-phenylalanyl esters of D-glucose, achieving high yields. nih.govresearchgate.net The choice of lipase (B570770) and reaction conditions is crucial, as different enzymes exhibit distinct behaviors and selectivities. nih.gov Candida antarctica lipase B (CALB) has shown high efficiency in the acylation of amino groups. acs.org

| Lipase Source | Substrates | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Rhizomucor miehei, Porcine Pancreas | Unprotected L-leucine, L-phenylalanine, D-glucose | Aminoacyl esters of D-glucose | Ester yields could exceed 99% in a non-polar solvent. nih.govresearchgate.net | nih.govresearchgate.net |

| Candida antarctica lipase A (CALA) | Cyclic amino esters (indoline-2-carboxylic acid derivatives) | Optically active amino acid derivatives | CALA was the most efficient biocatalyst, with selectivity dependent on the acylating agent. nih.gov | nih.gov |

| Porcine Pancreatic Lipase (PPL) | N-benzyloxycarbonyl derivatives of unusual amino acids | Enantiomerically pure amino acids | Catalyzed highly enantioselective hydrolysis of trifluoroethyl esters. oup.com | oup.com |

| Candida antarctica lipase B (CALB) | Furfurylamine, Ethyl acetate (B1210297) (EtOAc) | N-acylated derivatives | CALB provided complete conversion to the N-acetylated product. acs.org | acs.org |

The production of the D-enantiomers of leucine and phenylalanine is a critical prerequisite for synthesizing DL-Leucyl-DL-phenylalanine. Several enzymatic strategies have been developed for this purpose, offering an advantage over chemical methods which often suffer from high costs and racemization issues. rsc.org

One major approach is the "hydantoinase process," an industrial multi-enzymatic system that converts D,L-hydantoins into D-amino acids with high yield and enantioselectivity. nih.govresearchgate.net Another common method is the kinetic resolution of a racemic mixture of amino acids using L-amino acid oxidases (L-AAO) or L-amino acid deaminases (LAAD), which selectively deaminate the L-enantiomer, leaving the desired D-amino acid. nih.govnih.gov For example, L-AAO from Rhodococcus sp. has been used to produce a variety of D-amino acids from their corresponding racemic mixtures. nih.gov

More advanced methods involve multi-enzyme cascade reactions. A one-pot system coupling phenylalanine ammonia (B1221849) lyase (PAL) amination with a chemoenzymatic deracemization process has been used to synthesize substituted D-phenylalanines from cinnamic acids with high yield and optical purity. nih.govnih.gov Similarly, a tri-enzymatic cascade was designed to produce D-phenylalanine from L-phenylalanine, achieving a 96.3% conversion rate. dntb.gov.ua D-amino acid dehydrogenases (DAADH) are also valuable as they catalyze the direct asymmetric reductive amination of α-keto acids to the corresponding D-amino acids. rsc.orgnih.gov For instance, D-leucine has been synthesized from 2-oxo-4-methylvaleric acid with a 99% yield and >99% enantiomeric excess (ee) using an engineered DAADH. mdpi.com

| Enzyme/System | Strategy | Substrate(s) | Product(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| Hydantoinase Process | Dynamic Kinetic Resolution | D,L-Hydantoins | Various D-Amino Acids | An established industrial process with high yield and enantioselectivity. nih.gov | nih.gov |

| L-Amino Acid Oxidase (L-AAO) | Kinetic Resolution | DL-Amino Acids | Various D-Amino Acids | The maximum theoretical yield is 50% of the starting racemic mixture. nih.gov | nih.gov |

| Phenylalanine Ammonia Lyase (PAL) Cascade | Deracemization | Cinnamic Acids | D-Phenylalanine Derivatives | Achieved high yield and excellent optical purity in a one-pot system. nih.govnih.gov | nih.govnih.gov |

| D-Amino Acid Dehydrogenase (DAADH) | Asymmetric Reductive Amination | α-Keto Acids (e.g., 2-oxo-4-methylvaleric acid) | D-Amino Acids (e.g., D-Leucine) | Engineered enzyme achieved 99% yield and >99% ee for D-leucine. mdpi.com | mdpi.com |

| L-Amino Acid Deaminase (LAAD) & D-Amino Acid Dehydrogenase (DAADH) | Stereoinversion Cascade | L-Amino Acids (e.g., L-Phenylalanine) | D-Amino Acids (e.g., D-Phenylalanine) | Achieved quantitative yield and >99% ee for D-Phe from L-Phe. rsc.org | rsc.org |

Whole-cell biocatalysis utilizes entire microbial cells, containing the necessary enzymes, to perform complex chemical transformations. This approach avoids the need for costly enzyme purification and can facilitate cofactor regeneration. d-nb.info Engineered Escherichia coli strains are commonly used as hosts for these processes. d-nb.infoacs.org

For dipeptide synthesis, E. coli can be engineered to co-express an L-amino acid ligase (Lal) and other enzymes for cofactor recycling, such as polyphosphate kinase for ATP regeneration. acs.orgnih.gov By disrupting endogenous peptidases that would otherwise degrade the product, the accumulation of the desired dipeptide can be significantly enhanced. acs.orgnih.gov While direct synthesis of DL-Leucyl-DL-phenylalanine using this method is not explicitly detailed in the provided sources, the successful production of the Leu-Leu dipeptide demonstrates the principle. acs.orgnih.gov An engineered E. coli chassis achieved a space-time yield of 23.85 g/L/day for Leu-Leu production in an ATP self-sufficient manner. acs.orgnih.gov Similarly, whole-cell biocatalysts have been developed for the synthesis of other dipeptides, like L-carnosine (β-alanine-L-histidine), achieving high yields and allowing for biocatalyst recycling. genscript.comnih.gov This methodology could be adapted for DL-Leucyl-DL-phenylalanine by using an engineered cell factory that first produces D-leucine and D-phenylalanine and then ligates them.

Chemical Synthesis Strategies for DL-Leucyl-DL-phenylalanine and Analogues

Conventional chemical synthesis remains a cornerstone of peptide production, offering versatility and scalability. The synthesis of a racemic dipeptide like DL-Leucyl-DL-phenylalanine can be accomplished through established solution-phase or solid-phase techniques.

Solution-phase peptide synthesis (SPPS) involves carrying out the reaction in a solvent system where all reactants are dissolved. acs.org The fundamental steps include protecting the N-terminus of one amino acid and the C-terminus of another, activating the free carboxyl group, coupling the two amino acids to form a peptide bond, and finally, removing the protecting groups. mdpi.comed.gov

To synthesize DL-Leucyl-DL-phenylalanine, one could start with racemic mixtures of N-protected leucine and C-protected phenylalanine. The activation of the carboxylic acid is a critical step, often performed using activating reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl4). mdpi.comnih.gov The use of microwave heating in conjunction with a condensing agent like TiCl4 has been shown to shorten reaction times and provide high yields for dipeptide synthesis while maintaining the chiral integrity of the substrates. mdpi.comnih.gov A significant challenge in this process is preventing racemization at the activated carboxyl residue. mdpi.com

| Coupling Agent / Method | Solvent / Conditions | Key Feature | Reference |

|---|---|---|---|

| Titanium tetrachloride (TiCl4) with Microwave Heating | Pyridine, 40°C | Rapid synthesis (short reaction times) with high yields and retention of chiral integrity. mdpi.comnih.gov | mdpi.comnih.gov |

| DIC/HONB | DMF, Microwave-assisted | Achieved 65% yield with no racemization. mdpi.com | mdpi.com |

| TBTU/HOBt/DIEA | Neat water, Microwave irradiation | A novel method performing synthesis in an aqueous environment. mdpi.com | mdpi.com |

| Group-Assisted Purification (GAP) | DCM | Avoids traditional chromatography by using a recoverable auxiliary, reducing waste. nih.gov | nih.gov |

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govscielo.br This method simplifies the purification process, as excess reagents and by-products are simply washed away by filtration. nih.govscielo.br

To produce a racemic mixture of dipeptides, one could utilize racemic building blocks. For example, after attaching the first C-terminal amino acid (e.g., Fmoc-DL-Leucine) to a suitable resin (like Wang resin or Trityl chloride resin), the subsequent coupling step would involve a racemic mixture of the next protected amino acid (e.g., Fmoc-DL-Phenylalanine). scielo.brresearchgate.net This would result in a mixture of all four possible stereoisomers (LL, DD, LD, DL) of the dipeptide attached to the resin. The desired DL-Leucyl-DL-phenylalanine would then need to be separated from the other isomers after cleavage from the resin. A key challenge in SPPS is the potential for racemization during the coupling of amino acid derivatives, which can be minimized through the careful selection of coupling agents and conditions. nih.govresearchgate.net

Synthesis of Non-Proteinogenic Amino Acid Conjugates Involving D-Leucine and D-Phenylalanine

The incorporation of D-amino acids like D-leucine and D-phenylalanine into larger molecules is a key strategy for creating non-proteinogenic amino acid conjugates. A notable example is the synthesis of conjugates with the non-steroidal anti-inflammatory drug (NSAID) Diclofenac (B195802), aiming to reduce its gastrointestinal side effects. nih.govresearchgate.netconsensus.app

The synthetic approach involves the initial creation of Diclofenac amino acid esters. nih.govconsensus.app This is achieved by using HOSu (N-Hydroxysuccinimide) or HOBt (Hydroxybenzotriazole) active esters of Diclofenac, which then react with the amino group of the respective D-amino acid (D-leucine or D-phenylalanine). nih.govresearchgate.netconsensus.app Following the formation of the ester conjugate, further modifications can be made. Alkaline hydrolysis of these esters yields the corresponding free acids, while treatment with Lawesson's Reagent results in the formation of thioamides. nih.govconsensus.app This multi-step process allows for the creation of a library of Diclofenac-D-amino acid conjugates with varied chemical properties. nih.gov

| Reactant 1 | Reactant 2 | Key Reagents/Steps | Product Type |

| Diclofenac | D-Leucine | HOSu or HOBt active esters | Diclofenac-D-Leucine ester conjugate |

| Diclofenac | D-Phenylalanine | HOSu or HOBt active esters | Diclofenac-D-Phenylalanine ester conjugate |

| Diclofenac-D-amino acid ester | Sodium Hydroxide (NaOH) | Alkaline Hydrolysis | Diclofenac-D-amino acid free acid |

| Diclofenac-D-amino acid ester | Lawesson's Reagent | Thioamide formation | Diclofenac-D-amino acid thioamide |

This table summarizes the synthetic pathway for creating non-proteinogenic amino acid conjugates of Diclofenac with D-Leucine and D-Phenylalanine.

Cyclization and Conformational Control in DL-Leucyl-DL-phenylalanine Based Structures

The transition from linear dipeptides to cyclic structures is a critical area of research, as cyclization imparts significant conformational rigidity and can enhance stability. acs.orgnih.gov For dipeptides containing phenylalanine and leucine, this transformation is often thermally driven and results in the formation of robust cyclic compounds known as diketopiperazines (DKPs). researchgate.net

The thermal treatment of linear dipeptides is an efficient, solvent-free method for synthesizing cyclic dipeptides. bac-lac.gc.ca When dipeptides containing phenylalanine and leucine residues are heated, they undergo an intramolecular condensation reaction, eliminating a molecule of water to form a six-membered diketopiperazine ring. acs.orgbac-lac.gc.ca This process is often irreversible and can be catalyzed by the presence of water, which facilitates the necessary head-to-tail cyclization of the linear precursor. acs.orgnih.gov

Studies using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and mass spectrometry have elucidated the mechanisms of this transformation. acs.orgnih.govbac-lac.gc.ca For many dipeptides, heating first causes the loss of any water of hydration, followed by the chemical decomposition of the anhydrous dipeptide into the corresponding cyclodipeptide and water. bac-lac.gc.ca The thermal stability and the temperature at which cyclization occurs are influenced by the specific amino acid side chains and the crystal structure of the linear dipeptide. bac-lac.gc.ca For instance, dipeptides with smaller side groups or a greater number of hydrogen bonds in their solid state tend to exhibit higher thermal stability. bac-lac.gc.ca The fragmentation pathways of dipeptides like leucyl-phenylalanine under pyrolysis conditions also confirm that cyclization is a major competing pathway alongside direct cleavage. acs.org

| Dipeptide Type | Decomposition Onset (TGA) | Decomposition Onset (DSC) | Enthalpy Change (ΔH) | Primary Product |

| Phenylalanine-containing | Varies | 190-280 °C | Varies | Cyclic Dipeptide (DKP) |

| Leucine-containing | Varies | 230-290 °C | Varies | Cyclic Dipeptide (DKP) |

This table provides generalized thermal analysis data for the cyclization of dipeptides containing phenylalanine and leucine, based on systematic studies. Actual values depend on the specific sequence and stereochemistry. bac-lac.gc.ca

The synthesis of cyclic peptides, including those with DL-leucyl-DL-phenylalanine sequences, primarily utilizes solid-phase peptide synthesis (SPPS). nih.govbiomolther.orgresearchgate.net This methodology allows for the controlled, stepwise assembly of the linear peptide chain on a solid resin support. researchgate.net To create a cyclic structure containing D-amino acids, building blocks such as Fmoc-D-Leu-OH and Fmoc-D-Phe-OH are incorporated during the chain assembly.

After the linear sequence is complete, the crucial cyclization step is performed. researchgate.net This typically involves "head-to-tail" lactamization, where the N-terminal amino group attacks the C-terminal carboxylic acid to form an amide bond, closing the ring. nih.govbiomolther.org This on-resin cyclization is often promoted by coupling reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), in the presence of a base. researchgate.netnih.gov The use of D-amino acids in the sequence can influence the peptide's conformational preference, sometimes facilitating the adoption of specific secondary structures like β-turns, which can be advantageous for efficient cyclization. nih.gov Once cyclization is complete, the cyclic peptide is cleaved from the resin support. A major challenge in this field is the sequencing of the final cyclic products, as conventional methods like Edman degradation are not applicable due to the absence of a free N-terminus. nih.govbiomolther.org

Iii. Mechanistic Investigations of Biological Activity and Interactions of Dl Leucyl Dl Phenylalanine

Substrate Specificity in Enzyme Systems

DL-Leucyl-DL-phenylalanine serves as a valuable substrate for identifying and characterizing certain peptidases, owing to the specific nature of its peptide bond, which is targeted by these enzymes.

The dipeptide DL-Leucyl-DL-phenylalanine is utilized as a substrate to detect and analyze dipeptidase activity in the model organisms Drosophila simulans and Drosophila melanogaster. medchemexpress.comcookechem.commedchemexpress.comchemicalbook.com In laboratory settings, this compound is employed in biochemical assays, often involving gel electrophoresis, where its cleavage by dipeptidases can be visualized as distinct staining regions. medchemexpress.comcookechem.comchemicalbook.com This allows researchers to identify and study the genetic and biochemical properties of these enzymes.

In Drosophila melanogaster, four major peptidases have been characterized, including two dipeptidases, Dip-A and Dip-B. nih.gov The activity of these dipeptidases is high throughout the postembryonic stages of the fruit fly. nih.gov Studies on the genetic variations of these enzymes, such as the allozymes of dipeptidase-A (DIP-A), use specific dipeptide substrates to investigate their functional significance. nih.gov Although DIP-A was initially thought to be the sole enzyme capable of hydrolyzing certain dipeptides, research has shown that even flies with null alleles for this enzyme can survive on diets where an essential amino acid is supplied only in dipeptide form, suggesting the existence of alternative biochemical pathways. nih.gov The use of substrates like DL-Leucyl-DL-phenylalanine is crucial for such investigations into enzyme function and genetic polymorphism in these model systems. medchemexpress.comchemicalbook.com

Table 1: Application of DL-Leucyl-DL-phenylalanine in Drosophila Research

| Organism | Application | Detected Enzyme | Method |

|---|---|---|---|

| Drosophila simulans | Substrate for enzyme detection | Dipeptidase | Gel staining medchemexpress.comcookechem.comchemicalbook.com |

Aminopeptidases are a class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. sci-hub.se Leucine (B10760876) aminopeptidases (LAPs), belonging to the M17 family of metalloproteases, are found across all kingdoms of life and typically show a preference for cleaving large, hydrophobic amino acids like leucine, phenylalanine, and tryptophan from the N-terminus of substrates. sci-hub.se These enzymes are crucial for various cellular processes, including protein turnover and the degradation of bioactive peptides. sci-hub.se

In parasitic protozoa such as Leishmania, LAPs are considered potential therapeutic targets. acs.org The leucine aminopeptidase (B13392206) from Leishmania donovani (LdLAP) has been purified and characterized, demonstrating catalytic activity against synthetic peptide substrates. acs.org LdLAP's activity is dependent on divalent metal cofactors, with optimal activity observed with Co(II). acs.org Like other LAPs, the Leishmania enzyme is involved in processing and regulating intracellular peptides by removing N-terminal amino acids. acs.orgrcsb.org Given that DL-Leucyl-DL-phenylalanine is a dipeptide composed of two amino acids favored by LAPs, it is expected to serve as a substrate for these enzymes, allowing for the study of their catalytic function. Research on LAPs from various Leishmania species, including Leishmania major, provides a structural and functional basis for understanding their interaction with peptidomimetic inhibitors and substrates. acs.orgrcsb.org

Modulation of Neurotransmitter Systems by Phenylalanine and its Dipeptides

The constituent amino acids of DL-Leucyl-DL-phenylalanine, L-phenylalanine and D-phenylalanine, have distinct and significant effects on the synthesis and degradation of key neurotransmitters.

L-phenylalanine is an essential amino acid that serves as a primary precursor for the synthesis of several critical neurotransmitters. chinaaminoacid.commedicalnewstoday.com In the body, L-phenylalanine is converted into another amino acid, L-tyrosine, by the enzyme phenylalanine hydroxylase. wikipedia.orgmikronaehrstoffcoach.com L-tyrosine is then the direct precursor in the catecholamine synthesis pathway. chinaaminoacid.com

The steps in this pathway are as follows:

L-tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase. nih.gov

L-DOPA is then converted to the neurotransmitter dopamine (B1211576) . medchemexpress.comwikipedia.org

Dopamine can be further converted into norepinephrine (B1679862) (noradrenaline). medchemexpress.comwikipedia.org

Finally, norepinephrine can be converted to epinephrine (B1671497) (adrenaline). medchemexpress.comwikipedia.org

Table 2: Catecholamine Synthesis Pathway from L-Phenylalanine

| Precursor | Enzyme | Product |

|---|---|---|

| L-Phenylalanine | Phenylalanine Hydroxylase | L-Tyrosine |

| L-Tyrosine | Tyrosine Hydroxylase | L-DOPA |

| L-DOPA | DOPA Decarboxylase | Dopamine |

| Dopamine | Dopamine β-hydroxylase | Norepinephrine |

D-phenylalanine, the synthetic stereoisomer of L-phenylalanine, is not incorporated into proteins but exhibits distinct pharmacological activity. wikipedia.org It has been proposed that D-phenylalanine functions as an inhibitor of enzymes that degrade enkephalins, which are naturally occurring opioid peptides involved in pain modulation. wikipedia.orglookchem.com

The primary enzyme implicated in this process is carboxypeptidase A. wikipedia.orgnih.govmedcentral.comclinmedjournals.org By blocking the action of carboxypeptidase A, D-phenylalanine is thought to slow the breakdown of enkephalins. lookchem.commedcentral.com This inhibition leads to an increase in the levels and duration of action of enkephalins in the nervous system. clinmedjournals.org As enkephalins act as agonists at opioid receptors, their increased availability is hypothesized to produce analgesic (pain-relieving) effects. wikipedia.orgnih.gov This mechanism has been the subject of studies investigating the potential therapeutic use of D-phenylalanine for chronic pain. nih.govmedcentral.com

Phenylalanine can indirectly affect the synthesis of serotonin (B10506), another crucial neurotransmitter, by competing with its precursor for transport into the brain. Phenylalanine shares the same active transport channel, the L-type amino acid transporter 1 (LAT1), with other large neutral amino acids (LNAAs) to cross the blood-brain barrier. wikipedia.orgmtu.edunih.govbiorxiv.org

This group of competing amino acids includes tryptophan, which is the essential precursor for the synthesis of serotonin. nih.govmtu.edu When plasma levels of phenylalanine are high, it can outcompete tryptophan for transport via the LAT1 carrier into the brain. mtu.edubiorxiv.org This competition can lead to reduced brain availability of tryptophan. biorxiv.org A decrease in brain tryptophan levels can, in turn, limit the rate of serotonin synthesis, as tryptophan hydroxylase, the rate-limiting enzyme in this pathway, is not saturated under normal conditions. nih.gov This competitive inhibition at the blood-brain barrier is a key aspect of the pathophysiology of conditions like phenylketonuria (PKU), where excessively high phenylalanine levels can lead to deficiencies in brain serotonin and dopamine. nih.govnih.govbiorxiv.org

Pharmacological Mechanisms of DL-Phenylalanine and Related Compounds

The biological activities of the dipeptide DL-Leucyl-DL-phenylalanine are intrinsically linked to the pharmacological properties of its constituent amino acids, L-phenylalanine and D-phenylalanine. The racemic mixture, DL-phenylalanine (DLPA), is noted for its potential analgesic and antidepressant effects. wikipedia.orgfullscript.com The L-isomer is a natural, essential amino acid that serves as a precursor to key neurotransmitters, while the D-isomer is a synthetic form that interacts with endogenous enzyme systems. wikipedia.orgreliasmedia.com

The proposed pain-relieving effects of DL-phenylalanine are primarily attributed to the actions of its D-phenylalanine (DPA) component. wikipedia.org DPA is hypothesized to function as an inhibitor of enkephalinase enzymes, such as carboxypeptidase A. wikipedia.orgnih.govmedcentral.com These enzymes are responsible for the degradation of enkephalins, which are endogenous opioid peptides that play a crucial role in the body's natural pain-control system (the endogenous analgesia system). nih.govnih.govrnlabs.com.au

By inhibiting the breakdown of enkephalins, DPA may increase the levels and activity of these peptides at their receptors, leading to a reduction in pain perception. medcentral.comnih.govrnlabs.com.au This mechanism suggests that DLPA could up-regulate the endogenous analgesia system, potentially potentiating the effects of other pain-relief measures like opiate therapy or acupuncture that also activate this system. nih.govresearchgate.net Enkephalins are key neurotransmitters in this system, which projects from the brainstem to the spinal cord to suppress pain signals. nih.gov While some studies and clinical observations support this analgesic role, other research, including a double-blind crossover study, found no significant analgesic effect from D-phenylalanine in chronic pain patients when compared to a placebo. fullscript.comnih.gov Another study in primates also failed to find opiate receptor-mediated analgesia, suggesting potential species-specific differences in its action. nih.gov

| Study Focus | Proposed Mechanism | Key Findings | Supporting Citations |

|---|---|---|---|

| Enkephalinase Inhibition | DPA blocks enzymes (e.g., carboxypeptidase A) that degrade enkephalins. | Hypothesized to increase enkephalin levels, leading to analgesia. | wikipedia.orgnih.govmedcentral.com |

| Endogenous Analgesia System (EAS) Up-regulation | Potentiates the body's natural pain-suppression pathways. | May enhance the efficacy of opiates and acupuncture by supporting EAS neurotransmitters like enkephalins. | nih.govresearchgate.net |

| Clinical Efficacy in Chronic Pain | Direct evaluation of pain relief in human subjects. | A double-blind crossover study found no significant difference in pain relief between DPA and placebo. | nih.gov |

| Primate Model Study | Evaluation of antinociceptive actions in monkeys. | DPA did not produce statistically significant, naloxone-reversible analgesia, questioning an opiate-mediated mechanism in this model. | nih.gov |

The potential antidepressant effects of DL-phenylalanine are linked to both its isomers. The L-phenylalanine component serves as a direct precursor in the biosynthesis of several key monoamine neurotransmitters. wikipedia.orgnordicbiosite.com This pathway proceeds from L-phenylalanine to L-tyrosine, which is then converted to L-DOPA, the immediate precursor to dopamine. wikipedia.orgwikipedia.org Dopamine can be further converted into norepinephrine (noradrenaline) and epinephrine (adrenaline). wikipedia.orgnordicbiosite.com

The theory that deficiencies in these catecholamine neurotransmitters may contribute to depression has led to research into phenylalanine as a supplemental precursor. reliasmedia.comexcli.de By increasing the available pool of L-phenylalanine, it is thought that the synthesis of dopamine and norepinephrine could be enhanced, potentially alleviating depressive symptoms. wikipedia.orgresearchgate.net

The D-phenylalanine component may also contribute to antidepressant effects through its inhibition of enkephalin degradation. wikipedia.org Enkephalins act on opioid receptors, and activation of these receptors is known to produce antidepressant-like effects. wikipedia.org Some studies in animal models have suggested that D-phenylalanine possesses antidepressant properties, with one study concluding it had a higher potency than some classical antidepressants at the doses used. srce.hrresearchgate.net However, clinical trials in humans have yielded mixed results, with some early studies suffering from poor methodology and a lack of clear, positive outcomes. reliasmedia.com

| Precursor | Intermediate(s) | Final Neurotransmitter(s) | Citation |

|---|---|---|---|

| L-Phenylalanine | L-Tyrosine → L-DOPA | Dopamine | wikipedia.orgwikipedia.org |

| Dopamine | - | Norepinephrine (Noradrenaline) | wikipedia.orgnordicbiosite.com |

| Norepinephrine | - | Epinephrine (Adrenaline) | wikipedia.orgnordicbiosite.com |

To develop non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects, such as gastrointestinal irritation, researchers have synthesized conjugates of existing drugs with amino acids. nih.govnih.gov Studies have explored the creation of conjugates between diclofenac (B195802), a widely used NSAID, and several non-proteinogenic amino acids, including D-leucine and D-phenylalanine. nih.govresearchgate.net

In one study, diclofenac was conjugated with D-leucine and D-phenylalanine (among others) to create new ester and acid compounds. nih.gov These new chemical entities were then screened for their anti-inflammatory, analgesic, and ulcerogenic activities in rats. The research found that the synthesized conjugates generally retained a significant degree of anti-inflammatory activity. nih.govresearchgate.net Notably, most of the new conjugates, unlike the parent diclofenac, were found to be non-ulcerogenic in the rat models, indicating that this chemical modification successfully mitigated a major side effect. nih.gov The anti-inflammatory potency of the various conjugates was found to be significant, revealing that this prodrug approach is a promising strategy for developing safer anti-inflammatory agents. nih.govresearchgate.net

Interactions with Cellular and Molecular Pathways

The constituent parts of DL-Leucyl-DL-phenylalanine can interact with various biological pathways at a cellular and molecular level, influencing processes from microbial defense to hormonal signaling.

D-amino acids, which are released by various bacteria, can regulate cellular processes in microbial communities, including biofilm integrity. frontiersin.org Some studies have shown that exogenous D-amino acids can inhibit the formation of biofilms by microorganisms like P. aeruginosa and S. aureus, not by affecting growth but by reducing the initial adhesion phase. frontiersin.org The mechanism may involve a reduction in the production of extracellular proteins that are crucial for the biofilm matrix. frontiersin.org

The ingestion of proteins and their constituent amino acids and peptides is a primary stimulus for the release of several gastrointestinal hormones that regulate digestion and appetite. L-phenylalanine, in particular, is a potent stimulator of cholecystokinin (B1591339) (CCK) release from endocrine I-cells in the small intestine. researchgate.netphysiology.org

Research has demonstrated that this stimulation occurs through the activation of the calcium-sensing receptor (CaSR) on CCK cells. physiology.org Aromatic amino acids like phenylalanine bind to this receptor, leading to an increase in intracellular calcium, which triggers CCK secretion. physiology.org The release of CCK is a key signal for gallbladder contraction, pancreatic enzyme secretion, and inducing satiety. physiology.orgwikipedia.org

In addition to CCK, amino acids and peptides influence the release of other gut hormones like Peptide-YY (PYY). mdpi.comfrontiersin.org PYY is released from L-cells in the intestine after a meal and acts to reduce appetite and slow gastric motility. frontiersin.orgwikipedia.org Studies have shown that L-phenylalanine can stimulate the secretion of PYY. mdpi.comfrontiersin.org The amount of PYY released is generally proportional to the caloric content of a meal, with proteins and fats being strong stimulants. nih.gov This hormonal response is a critical part of the gut-brain axis that regulates food intake and energy homeostasis. frontiersin.orgnih.gov

| Hormone | Secreting Cell | Stimulus/Mechanism | Physiological Effect | Supporting Citations |

|---|---|---|---|---|

| Cholecystokinin (CCK) | Intestinal I-cells | L-phenylalanine activates the Calcium-Sensing Receptor (CaSR) on I-cells. | Stimulates gallbladder contraction, pancreatic secretion, and satiety. | researchgate.netphysiology.orgwikipedia.org |

| Peptide-YY (PYY) | Intestinal L-cells | Released in response to nutrients, including L-phenylalanine. | Reduces appetite and slows gastric motility. | mdpi.comfrontiersin.org |

Modulation of Insulin (B600854) and Glucagon (B607659) Release

Following a comprehensive review of available scientific literature, no specific research findings or data were identified regarding the direct modulatory effects of the chemical compound DL-Leucyl-DL-phenylalanine on the release of insulin and glucagon.

Current research on the regulation of pancreatic hormone secretion has extensively focused on individual amino acids, such as L-leucine and L-phenylalanine, and their impact on insulin and glucagon secretion when administered alone or in combination with other nutrients. However, studies investigating the specific biological activity of the dipeptide DL-Leucyl-DL-phenylalanine in this context are not present in the reviewed scientific literature.

Therefore, it is not possible to provide detailed research findings or data tables on the mechanistic investigations into how DL-Leucyl-DL-phenylalanine modulates insulin and glucagon release.

Iv. Advanced Analytical and Characterization Methodologies for Dl Leucyl Dl Phenylalanine

Spectroscopic Analysis of DL-Leucyl-DL-phenylalanine and its Complexes

Spectroscopic methods are indispensable for probing the molecular features of DL-Leucyl-DL-phenylalanine. By interacting with electromagnetic radiation, the molecule yields spectra that serve as fingerprints for its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like DL-Leucyl-DL-phenylalanine in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

One-dimensional (1D) NMR spectra (¹H and ¹³C) reveal the number and types of chemically distinct protons and carbons. For DL-Leucyl-DL-phenylalanine, specific resonances would correspond to the protons and carbons of the leucine (B10760876) side chain, the phenylalanine aromatic ring and side chain, and the peptide backbone.

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure. ipb.ptlibretexts.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This would confirm the spin systems within the leucine and phenylalanine residues.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing insights into the dipeptide's preferred conformation and folding in solution. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for DL-Leucyl-DL-phenylalanine (Note: Exact chemical shifts are dependent on solvent and pH. Values are estimated based on individual amino acid data.)

| Atom Type | Residue | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | Leucine | ~4.0 - 4.5 | ~53 - 55 |

| β-CH₂ | Leucine | ~1.5 - 1.8 | ~40 - 42 |

| γ-CH | Leucine | ~1.6 - 1.9 | ~24 - 26 |

| δ-CH₃ | Leucine | ~0.8 - 1.0 | ~21 - 23 |

| α-CH | Phenylalanine | ~4.5 - 4.8 | ~55 - 58 |

| β-CH₂ | Phenylalanine | ~3.0 - 3.3 | ~38 - 40 |

| Aromatic CH | Phenylalanine | ~7.2 - 7.4 | ~127 - 130 |

| Quaternary Aromatic C | Phenylalanine | N/A | ~136 - 138 |

| Carbonyl C=O | Peptide/Acid | N/A | ~172 - 177 |

This interactive table summarizes the expected NMR chemical shift ranges for the different nuclei within the DL-Leucyl-DL-phenylalanine molecule, based on data for its constituent amino acids. bmrb.io

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing valuable information about functional groups and intermolecular interactions, particularly hydrogen bonding. mdpi.comthermofisher.com For DL-Leucyl-DL-phenylalanine, the FTIR spectrum is dominated by characteristic absorption bands of the peptide backbone.

The most informative regions in the IR spectrum for peptides are:

Amide I Band (1600-1700 cm⁻¹): Arises primarily from the C=O stretching vibration of the peptide bond. thermofisher.com Its precise frequency is highly sensitive to the peptide's secondary structure (e.g., β-sheets, turns, random coil) and hydrogen bonding patterns.

Amide II Band (1500-1600 cm⁻¹): Results from a combination of N-H in-plane bending and C-N stretching vibrations. thermofisher.com Like the Amide I band, its position is conformation-dependent.

N-H Stretching (around 3300 cm⁻¹): The frequency of the N-H stretch of the amine and amide groups provides direct evidence of hydrogen bonding. A shift to lower wavenumbers indicates stronger hydrogen bonding.

Carboxylic Acid Bands: The O-H stretch (broad, ~2500-3300 cm⁻¹) and C=O stretch (~1700-1760 cm⁻¹) of the terminal carboxyl group are also key features.

The availability of an FTIR spectrum for DL-Leucyl-DL-phenylalanine in spectral databases confirms its utility in identity confirmation. nih.gov Analysis of these bands can reveal details about the solid-state packing and intermolecular hydrogen bonding network of the dipeptide. mdpi.com

Table 2: Key FTIR Absorption Bands for DL-Leucyl-DL-phenylalanine

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | Amine (NH₂) / Amide (N-H) | 3200 - 3400 | Hydrogen Bonding |

| C-H Stretch | Aliphatic / Aromatic | 2850 - 3100 | Structural Backbone |

| C=O Stretch | Carboxylic Acid | 1700 - 1760 | Terminal Acid Group |

| Amide I (C=O Stretch) | Peptide Bond | 1600 - 1700 | Conformation, H-Bonding |

| Amide II (N-H Bend) | Peptide Bond | 1500 - 1600 | Conformation, H-Bonding |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Phenylalanine Residue |

This interactive table highlights the principal vibrational bands expected in the FTIR spectrum of DL-Leucyl-DL-phenylalanine and their correlation to specific molecular features. thermofisher.comresearchgate.net

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of DL-Leucyl-DL-phenylalanine with high accuracy and to confirm its elemental composition. vanderbilt.edu When coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), it becomes a highly sensitive and selective tool for identification and quantification. nih.gov

In a typical LC-MS/MS experiment, DL-Leucyl-DL-phenylalanine is first separated from a mixture by HPLC and then ionized, commonly using electrospray ionization (ESI). The resulting ion (e.g., the protonated molecule [M+H]⁺ with m/z ≈ 279.17) is selected and fragmented to produce a characteristic pattern of product ions. nih.gov This fragmentation pattern provides definitive structural confirmation. For example, a common fragmentation pathway is the cleavage of the peptide bond, which would yield ions corresponding to the individual leucine and phenylalanine residues.

Public databases contain detailed experimental mass spectrometry data for DL-Leucyl-DL-phenylalanine. nih.gov

Table 3: LC-MS/MS Data for DL-Leucyl-DL-phenylalanine

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₃ | PubChem |

| Monoisotopic Mass | 278.16304 Da | PubChemLite uni.lu |

| Precursor Ion ([M+H]⁺) | m/z 279.1703 / 279.1725 | NIST / MassBank nih.gov |

| Ionization Mode | ESI Positive | MassBank nih.gov |

| Collision Energy | 6V - 35V (depending on instrument) | NIST / MassBank nih.gov |

| Retention Time | 3.64 min | MassBank nih.gov |

| Key Fragment Ions (m/z) | 86.09, 120.08, 166.12, 231.1 | NIST / MassBank nih.gov |

This interactive table presents specific mass spectrometry data for DL-Leucyl-DL-phenylalanine, crucial for its identification and quantification in complex matrices. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an invaluable technique for studying the secondary and tertiary structure of peptides and proteins in solution. nih.govuniroma1.it

For DL-Leucyl-DL-phenylalanine, CD analysis can provide insights into its solution conformation:

Far-UV CD (190-250 nm): This region is dominated by the absorption of the chiral peptide bond. The shape and magnitude of the CD signal in this region can indicate the presence of ordered secondary structures like β-turns or a more flexible, random coil-like conformation. researchgate.netcreative-proteomics.com

Near-UV CD (250-320 nm): This region is sensitive to the environment of aromatic amino acid side chains. creative-proteomics.com The signal from the phenylalanine residue in DL-Leucyl-DL-phenylalanine can provide information about its local environment and any conformational constraints imposed by the rest of the molecule or its interactions with a complexing agent. nih.gov

By monitoring changes in the CD spectrum as a function of temperature, pH, or solvent, one can study the conformational stability and dynamics of the dipeptide.

UV/Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For DL-Leucyl-DL-phenylalanine, the UV spectrum is characterized by two main absorption features:

Phenylalanine Chromophore: The phenyl group of the phenylalanine residue gives rise to a characteristic absorption band in the near-UV region, with a maximum absorbance (λₘₐₓ) around 257-260 nm. researchgate.netresearchgate.net

Peptide Bond: The amide bond of the peptide backbone absorbs strongly in the far-UV region, typically around 190-220 nm. researchgate.net

The Beer-Lambert law can be applied to the phenylalanine absorption band to quantify the concentration of the dipeptide in solution, provided no other components absorb in the same region. Luminescence (fluorescence) spectroscopy is less commonly used for phenylalanine-containing peptides, as its quantum yield is significantly lower than that of tryptophan or tyrosine. iosrjournals.org

Table 4: Expected UV Absorption Maxima for DL-Leucyl-DL-phenylalanine

| Chromophore | Wavelength Region | Approximate λₘₐₓ (nm) | Associated Transition |

| Phenyl Group | Near-UV | 257 - 260 | π → π |

| Peptide Bond | Far-UV | 190 - 220 | n → π / π → π* |

This interactive table shows the primary electronic transitions and their corresponding absorption wavelengths for DL-Leucyl-DL-phenylalanine. researchgate.netresearchgate.net

Chromatographic and Electrophoretic Techniques

Chromatographic and electrophoretic methods are essential for the separation, purification, and quantitative analysis of DL-Leucyl-DL-phenylalanine. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most common technique. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile (B52724) mixture), is highly effective for separating dipeptides. nih.govresearchgate.net Detection is often achieved using a UV detector set to the absorbance maximum of phenylalanine (~260 nm) or a lower wavelength (~215-225 nm) to detect the peptide bond for higher sensitivity. nih.govresearchgate.net Specific LC-MS methods have documented a retention time of 3.64 minutes for DL-Leucyl-DL-phenylalanine on an Acquity UPLC BEH C18 column. nih.gov

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. This technique offers high separation efficiency and requires minimal sample volume, making it a viable alternative or complementary method to HPLC for purity analysis and quantification. nih.gov

These separation techniques are fundamental for quality control, ensuring the purity of the compound and quantifying it in various samples, from synthesis reaction mixtures to biological fluids.

Table 5: Example Chromatographic Conditions for Dipeptide Analysis

| Parameter | HPLC-UV Method | LC-MS Method |

| Technique | Reversed-Phase HPLC | UPLC-MS |

| Column | C18 | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) |

| Mobile Phase | Gradient of phosphate (B84403) buffer and acetonitrile | Gradient of water (w/ 0.1% formic acid) and acetonitrile (w/ 0.1% formic acid) |

| Flow Rate | ~1.0 mL/min | ~0.3 - 0.5 mL/min |

| Detection | UV at 225 nm or 260 nm | Mass Spectrometry (ESI+) |

| Retention Time | Analyte-specific | 3.64 min for DL-Leucyl-DL-phenylalanine |

This interactive table compares typical conditions for analyzing DL-Leucyl-DL-phenylalanine using HPLC-UV and LC-MS, based on established methods for related compounds and specific data. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dipeptides like DL-Leucyl-DL-phenylalanine, offering high resolution and sensitivity for both purity assessment and quantitative measurements. nih.govscirp.orgresearchgate.netchromatographyonline.comresearchgate.netdubailabtests.comrsc.orgresearchgate.netnih.gov

Purity Analysis:

The purity of synthesized dipeptides can be effectively analyzed using HPLC coupled with a photodiode array (PDA) detector. nih.gov This setup allows for the monitoring of elution at specific wavelengths, such as 220 nm, to detect the dipeptide and any potential impurities. nih.gov A titrimetric analysis has also been used to establish a purity of ≥98.0% for DL-Leucyl-DL-phenylalanine. vwr.com

Quantitative Analysis:

For quantitative analysis, HPLC is often coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), creating a powerful analytical tool (HPLC-MS/MS). nih.gov This hyphenated technique provides high selectivity and sensitivity, enabling the absolute quantification of dipeptides. nih.gov The use of stable isotope-labeled internal standards is a common strategy to ensure reliable and accurate quantification by correcting for matrix effects such as ion suppression. nih.gov

Researchers have developed various HPLC methods for the quantification of dipeptides and their constituent amino acids in diverse and complex matrices. nih.govscirp.orgresearchgate.netchromatographyonline.comresearchgate.netdubailabtests.comrsc.orgresearchgate.netnih.gov For instance, a method for the simultaneous determination of 33 amino acids and dipeptides has been validated, demonstrating the versatility of HPLC-based approaches. sigmaaldrich.com The development of novel metal tags can further enhance the sensitivity of HPLC/ICP-MS for amino acid and dipeptide analysis, with detection limits in the nanomolar range. scirp.org

Different HPLC modes, such as reversed-phase (RP) and hydrophilic interaction chromatography (HILIC), are employed depending on the specific analytical needs. scirp.orgresearchgate.net For example, a HILIC method using a phosphorylcholine (B1220837) column has been successfully used for the identification of histidine-containing dipeptides. researchgate.net The choice of column, mobile phase composition, and detector are critical parameters that are optimized to achieve the desired separation and sensitivity. scirp.orgresearchgate.netresearchgate.netresearchgate.net

Table 1: HPLC Methods for Dipeptide and Amino Acid Analysis

| Analytical Target | HPLC Method | Column | Detector | Key Findings |

|---|---|---|---|---|

| Phenylalanine and Tyrosine | Gradient RP-HPLC | Monolithic RP-C18 | Photo Diode Array (PDA) | Rapid analysis (<6 min) with good resolution and accuracy for phenylketonuria diagnosis. rsc.org |

| Phenylalanine | HPLC-UV | Nova-pack C18 | UV (215 nm) | Quick and reliable method for phenylalanine quantification in plasma for PKU screening. researchgate.net |

| Phenylalanine (from Aspartame) | HPLC | Not specified | Fluorescent | Quantifies phenylalanine and its optical purity after hydrolysis of aspartame. nih.gov |

| Histidine-Containing Dipeptides | Isocratic HILIC | Phosphorylcholine HILIC | UV (214 nm) | Simple and rapid method for identifying specific dipeptides in various samples. researchgate.net |

Gas Chromatography (GC) for Amino Acid Profiling

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the detailed profiling of amino acids, including those that constitute dipeptides like DL-Leucyl-DL-phenylalanine. sigmaaldrich.comuni-giessen.denih.govnih.govresearchgate.net This method is instrumental in determining the amino acid composition of a sample after hydrolysis of the dipeptide.

To make the non-volatile amino acids suitable for GC analysis, a derivatization step is essential. uni-giessen.denih.gov This process converts the amino acids into volatile compounds. Common derivatization approaches include the formation of N-trifluoroacetyl (TFA) dipeptide methyl esters or other derivatives using reagents like heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluorobenzyl bromide (PFBBr). uni-giessen.denih.gov The choice of derivatization agent and reaction conditions is critical to avoid the formation of undesirable byproducts, such as diketopiperazines. uni-giessen.de

GC-MS provides high sensitivity and allows for the identification and quantification of a wide range of amino acids and dipeptides in a single run. sigmaaldrich.comnih.gov For instance, a rapid GC-FID (Flame Ionization Detection) method has been developed for the simultaneous determination of 33 amino acids and dipeptides in under seven minutes. sigmaaldrich.comnih.gov For highly sensitive applications, isotope dilution GC-ECNI/MS (Electron Capture Negative Ionization Mass Spectrometry) can be employed, enabling accurate analysis on the femtomole scale. nih.gov

The separation of derivatized amino acids and dipeptides is typically achieved on specialized capillary columns, such as chiral columns (e.g., Chirasil®-L-Val) for separating stereoisomers or achiral columns (e.g., phenylmethyl polysiloxane) for general profiling. uni-giessen.de The selection of the column and the temperature program are optimized to achieve the best possible separation of the target analytes. sigmaaldrich.comuni-giessen.de

Table 2: GC-based Methods for Amino Acid and Dipeptide Analysis

| Analytical Focus | Derivatization Method | GC Column | Detector | Key Features |

|---|---|---|---|---|

| Stereoisomers of Dipeptides | N-trifluoroacetyl (TFA) methyl esters, S-(+)-2-butyl esters | Chiral (Chirasil®-L-Val), Achiral (HP-5 MS) | Mass Spectrometry (MS) | Enables separation of dipeptide enantiomers and diastereomers. uni-giessen.de |

| 33 Amino Acids and Dipeptides | EZ:faast™ kit (proprietary derivatization) | Not specified | Flame Ionization Detection (FID) | Rapid and reproducible quantification in complex matrices like cell culture media. sigmaaldrich.comnih.gov |

| Femtomole Scale Amino Acid Analysis | Heptafluorobutyric anhydride (HFBA), Pentafluorobenzyl bromide (PFBBr) | Not specified | Electron Capture Negative Ionization Mass Spectrometry (ECNI/MS) | Provides high accuracy and precision for very small sample amounts using isotope dilution. nih.gov |

Capillary Electrophoresis for Enantiomeric Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for the enantiomeric separation of chiral molecules like the constituent amino acids of DL-Leucyl-DL-phenylalanine. uliege.beresearchgate.netnih.govmdpi.combio-rad.com The principle of chiral CE lies in creating a stereoselective interaction between the enantiomers and a chiral selector added to the background electrolyte (BGE), leading to different migration times for the D- and L-enantiomers. bio-rad.com

Various chiral selectors have been successfully employed for the separation of amino acid and dipeptide enantiomers. Cyclodextrins (CDs) and their derivatives are among the most common and effective chiral selectors. researchgate.netnih.gov For instance, neutral cyclodextrins, such as heptakis(2,6-di-O-methyl)-β-cyclodextrin, have shown excellent results in separating aromatic and lipophilic aliphatic dipeptide enantiomers. researchgate.net The choice of the specific cyclodextrin (B1172386) derivative can significantly influence the separation efficiency and even the migration order of the enantiomers. researchgate.net

Other chiral selectors, such as quinine (B1679958) and its derivatives, have been utilized in non-aqueous capillary electrophoresis (NACE) for the enantioseparation of N-protected amino acids like leucine and phenylalanine. uliege.be In some methods, a combination of chiral selectors, such as β-cyclodextrin and a chiral ionic liquid, can be used to achieve enhanced separation. nih.gov

The separation conditions, including the composition and pH of the background electrolyte, the concentration of the chiral selector, and the applied voltage, are critical parameters that must be optimized to achieve baseline resolution of the enantiomers. uliege.beresearchgate.netnih.gov For example, the pH of the buffer can affect the charge of the analytes and the chiral selector, thereby influencing the enantiomeric recognition and separation. researchgate.net

Table 3: Capillary Electrophoresis Methods for Chiral Separation | Analyte | Chiral Selector | Key Separation Conditions | Detection | | --- | --- | --- | --- | | DNB-derivatives of Leucine and Phenylalanine | Quinine and its derivatives | Non-aqueous CE; BGE: 12.5 mM ammonia (B1221849), 100 mM octanoic acid in ethanol-methanol | UV (214 nm) | uliege.be | | Alanyl and Leucyl Dipeptides | Neutral cyclodextrins (e.g., heptakis(2,6-di-O-methyl)-β-cyclodextrin) | Buffer pH 3.0 | Not specified | researchgate.net | | DL-Phenylalanine and DL-Tryptophan | β-Cyclodextrin and chiral ionic liquid ([TBA][L-ASP]) | BGE: 15 mM sodium tetraborate, 5 mM β-CD, 4 mM chiral ionic liquid, pH 9.5 | Not specified | nih.gov |

Gel Electrophoresis for Dipeptidase Staining

Gel electrophoresis is a fundamental technique used to separate macromolecules like proteins based on their size and charge. In the context of DL-Leucyl-DL-phenylalanine, gel electrophoresis is specifically employed for the activity staining of dipeptidases, the enzymes responsible for hydrolyzing dipeptides. medchemexpress.commedchemexpress.comasm.orgbibliotekanauki.plntu.ac.uk DL-Leucyl-DL-phenylalanine can serve as a substrate in these assays to detect the presence and activity of dipeptidases. medchemexpress.commedchemexpress.com

The principle of dipeptidase activity staining on a gel involves several steps. First, a cell extract or a purified enzyme preparation is subjected to electrophoresis, typically on a polyacrylamide or starch gel, to separate the proteins. asm.orgbibliotekanauki.plntu.ac.uk After electrophoresis, the gel is incubated with a solution containing the dipeptide substrate (e.g., DL-Leucyl-DL-phenylalanine), an L-amino acid oxidase, peroxidase, and a chromogenic substrate like o-dianisidine. asm.org

If a dipeptidase is present at a specific location on the gel, it will hydrolyze the DL-Leucyl-DL-phenylalanine, releasing its constituent amino acids, L-leucine and L-phenylalanine. The L-amino acid oxidase then acts on the liberated L-amino acids, producing hydrogen peroxide. Subsequently, peroxidase uses the hydrogen peroxide to oxidize the chromogenic substrate, resulting in a colored band at the location of the dipeptidase activity. asm.org This method allows for the visualization of different dipeptidase isoenzymes within a sample. asm.org

Studies have utilized this technique to identify and characterize dipeptidase activities in various organisms, including Drosophila simulans, Drosophila melanogaster, and various lactic acid bacteria. medchemexpress.comasm.org The choice of dipeptide substrate is crucial, and often, pairs of peptides with reversed amino acid sequences are used to avoid misinterpretation of the results. asm.org

Table 4: Gel Electrophoresis for Dipeptidase Activity

| Organism/Sample | Gel Type | Substrate | Staining Method Components | Purpose |

|---|---|---|---|---|

| Drosophila simulans and D. melanogaster | Not specified | DL-Leucyl-DL-phenylalanine | Not explicitly detailed, but based on dipeptidase activity. | To detect regions of dipeptidase staining. medchemexpress.commedchemexpress.com |

| Lactic acid bacteria | Starch gel | Various dipeptides (including DL-peptides) | L-amino acid oxidase, peroxidase, o-dianisidine hydrochloride | To survey and characterize dipeptidase activities and specificities. asm.org |

| Micrococcus agilis | Polyacrylamide gel | N-acetyl-DL-phenylglycine or N-acetyl-DL-methionine | Method of Lewis & Harris (1967) | To localize aminoacylase (B1246476) activity after electrophoresis. bibliotekanauki.pl |

Microscopic and Imaging Techniques for Self-Assembled Structures

The ability of dipeptides, including DL-Leucyl-DL-phenylalanine, to self-assemble into highly ordered nanostructures is a field of significant research interest. Advanced microscopic and imaging techniques are indispensable for visualizing and characterizing the morphology and hierarchical organization of these self-assembled structures.

Atomic Force Microscopy (AFM) for Nanostructure Visualization

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the three-dimensional visualization of surfaces at the nanoscale. nih.govresearchgate.net It is a powerful tool for characterizing the morphology of self-assembled peptide nanostructures, such as those that may be formed by DL-Leucyl-DL-phenylalanine, in their native state and under physiological conditions without the need for labeling. nih.gov

AFM operates by scanning a sharp tip at the end of a cantilever over the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical image of the surface. researchgate.net This technique can provide detailed information about the size, shape, and surface features of nanostructures. nih.gov For instance, AFM has been used to visualize the lamellar structure of microcrystals formed by acetylated KLVFF peptides. nih.gov

In the study of peptide self-assembly, AFM can be used to observe the formation of various nanostructures like nanofibers, nanotubes, and nanospheres. nih.govacs.orgresearchgate.net For example, researchers have used AFM to visualize the formation of nanospheres from a dipeptide at a concentration of 0.02 mM and to generate height profile plots of these structures. acs.org Furthermore, AFM has been employed to study the changes in the morphology of a dipeptide thin film and the formation of nanostructures upon heating, demonstrating the differences in self-assembly between linear and cyclic dipeptides. researchgate.net The piezoelectric properties of self-assembled phenylalanine-leucine dipeptides have also been investigated using piezoresponse force microscopy, a specialized AFM technique. scribd.com

Table 5: AFM Applications in Peptide Nanostructure Characterization

| Peptide System | Nanostructure Observed | Key AFM Findings |

|---|---|---|

| Acetylated KLVFF | Lamellar microcrystals | Visualized the layered structure of the self-assembled microcrystals. nih.gov |

| Dipeptide 'P' | Nanospheres | Imaged 2D and 3D morphology and provided height profiles of the nanospheres. acs.org |

| L-Leucyl-L-leucine | Thin film and nanostructures | Visualized the morphological changes and formation of nanostructures after heating. researchgate.net |

Scanning Electron Microscopy (SEM) for Self-Assembled Morphology

SEM works by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. These signals are then used to generate an image.

Researchers have extensively used SEM to study the self-assembly of various peptides, including phenylalanine-containing dipeptides, into diverse morphologies such as nanotubes, nanorods, and microspheres. acs.orgresearchgate.neteie.grresearchgate.net For example, Field Emission Scanning Electron Microscopy (FESEM), a high-resolution variant of SEM, has been used to show that a dipeptide can adopt different morphologies, including microspheres, in various solvents. acs.orgeie.gr The size of these self-assembled structures can also be influenced by the peptide concentration. acs.org

SEM has been instrumental in observing the formation of hexagonal peptide microtubes from the higher-order assembly of diphenylalanine nanotubes. nih.gov It has also been used to probe the self-assembled morphology of L-phenylalanine dried samples prepared from aqueous solutions at different pH values. researchgate.net Furthermore, the influence of various experimental conditions, such as substrate, temperature, pH, and the presence of salts, on the morphology of self-assembled diphenylalanine nanostructures has been qualitatively evaluated using SEM. researchgate.net

Table 6: SEM in the Study of Peptide Self-Assembly

| Peptide System | Observed Morphology | Key SEM Findings |

|---|---|---|

| Diphenylalanine (FF) | Nanotubes, microtubes | Visualized the formation of well-defined nanotubes and their higher-order assembly into microtubes. nih.govresearchgate.net |

| L-Phenylalanine | Varied morphologies | Probed the self-assembled morphology under different pH conditions. researchgate.net |

| Phenylalanine-Leucine (Phe-Leu), Leucine-Phenylalanine (Leu-Phe) | Varied morphologies | Investigated the differences in self-assembly propensity based on amino acid sequence and geometry. eie.gr |

Computational and Modeling Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method utilized to investigate the electronic structure of many-body systems, such as molecules. univ-paris13.fr It has become a crucial tool for understanding molecular interactions by calculating the electron density of a system to determine its energy and other properties. univ-paris13.fr DFT calculations can provide detailed insights into the nature and strength of non-covalent interactions, including hydrogen bonds and van der Waals forces, which are pivotal in defining the structure and function of peptides like DL-Leucyl-DL-phenylalanine.

Furthermore, DFT is instrumental in calculating the binding energies between a ligand and a receptor. southampton.ac.uk In a hypothetical scenario involving DL-Leucyl-DL-phenylalanine as a ligand, DFT could be used to compute the interaction energy with an enzyme's active site. This "QM-PBSA" (Quantum Mechanics-Poisson-Boltzmann Surface Area) approach can offer a more accurate alternative to classical molecular mechanics force fields for evaluating binding energies. southampton.ac.uk Studies have demonstrated that DFT-based methods can yield relative binding free energies that are in better agreement with experimental results. southampton.ac.uk

The table below illustrates a hypothetical comparison of interaction energies for different conformations of a dipeptide, as could be determined by DFT calculations.

| Interaction Type | Conformation | Calculated Interaction Energy (kcal/mol) |

| Intra-molecular Hydrogen Bond | Folded | -5.2 |

| π-π Stacking (Phenylalanine) | Stacked | -2.8 |

| van der Waals (Leucine side chain) | Extended | -1.5 |

This table is illustrative and does not represent actual experimental data for DL-Leucyl-DL-phenylalanine.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of biomolecules, such as the conformational changes and stability of a ligand-enzyme complex. nih.govscielo.br These simulations are crucial for understanding how a ligand like DL-Leucyl-DL-phenylalanine might interact with and stabilize within the binding site of an enzyme.

The stability of a protein-ligand complex during an MD simulation is often assessed by analyzing various parameters. mdpi.comresearchgate.net The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is a key metric, with a stable RMSD value over the simulation time indicating that the complex has reached equilibrium and the ligand is stably bound. mdpi.com The Root Mean Square Fluctuation (RMSF) provides insight into the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding. mdpi.com

A typical MD simulation protocol involves several steps:

System Setup: The initial coordinates of the protein-ligand complex, often obtained from molecular docking, are placed in a simulation box filled with solvent molecules (e.g., water). scielo.brnih.gov

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries. scielo.br

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure in an appropriate statistical ensemble (e.g., NVT or NPT). scielo.br

Production Run: The main simulation is run for a specific duration (e.g., nanoseconds to microseconds), during which the trajectory data (positions, velocities, and energies) is collected. scielo.br

The following table presents hypothetical RMSD data from an MD simulation of a DL-Leucyl-DL-phenylalanine-enzyme complex.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.8 | 2.1 |

| 30 | 2.1 | 2.3 |

| 40 | 2.0 | 2.4 |

| 50 | 2.2 | 2.3 |

This table is illustrative. A plateau in the RMSD values would suggest the complex has stabilized.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orguclouvain.be QSAR models are statistical in nature and are widely used in drug discovery and toxicology to predict the activity of new or untested chemicals. longdom.orgmdpi.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com The process of developing a QSAR model typically involves the following steps: mdpi.comresearchgate.net

Data Set Selection: A collection of molecules with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the dataset.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. uclouvain.be

For a series of dipeptides including DL-Leucyl-DL-phenylalanine, a QSAR study could be designed to predict a specific biological activity, such as inhibitory potency against a particular enzyme. The model would identify the key molecular features of the dipeptides that contribute positively or negatively to this activity.

An example of a hypothetical QSAR equation for a series of dipeptides might look like this:

Log(1/IC50) = 0.75 * LogP - 0.23 * MW + 1.54 * HBA + 0.98

Where:

Log(1/IC50) is the biological activity (e.g., inhibitory concentration).

LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

HBA is the number of hydrogen bond acceptors.

The following table shows hypothetical data used to build a QSAR model.

| Compound | Log(1/IC50) | LogP | Molecular Weight | Hydrogen Bond Acceptors |

| Dipeptide 1 | 4.5 | 1.2 | 250 | 3 |

| Dipeptide 2 | 5.1 | 1.8 | 280 | 4 |

| DL-Leucyl-DL-phenylalanine | 4.8 | 1.5 | 278 | 3 |

| Dipeptide 4 | 3.9 | 0.8 | 220 | 2 |

This table is for illustrative purposes only.

By developing a validated QSAR model, researchers can virtually screen new dipeptide structures and prioritize the synthesis and testing of those predicted to have the most desirable activity profiles.

V. Research on Dl Leucyl Dl Phenylalanine in the Context of Biomaterials and Nanotechnology

Self-Assembly Mechanisms of Leucine- and Phenylalanine-Containing Peptides

The spontaneous organization of dipeptides like Leucyl-phenylalanine into ordered, hierarchical structures is a dynamic process governed by a delicate balance of multiple non-covalent interactions. manchester.ac.uknih.gov These weak and reversible forces, including hydrophobic interactions, π-π stacking, hydrogen bonding, and electrostatic forces, work in concert to guide the peptide building blocks into stable, low-energy conformations, ultimately leading to the formation of macroscopic materials such as hydrogels. nih.govmdpi.com

The self-assembly of peptides containing both aliphatic (Leucine) and aromatic (Phenylalanine) residues is strongly driven by hydrophobic and aromatic interactions.

Hydrophobic Interactions : The isobutyl side chain of leucine (B10760876) is hydrophobic and tends to minimize its contact with water. In an aqueous environment, these aliphatic groups cluster together, providing a significant thermodynamic driving force for the peptide molecules to aggregate. mdpi.com This hydrophobic collapse is a primary factor in the initial stages of self-assembly. In a study of various Fmoc-dipeptides, including those with leucine and phenylalanine, the enhancement of hydrophobic interactions was found to be a key factor in promoting the mechanical rigidity of the resulting hydrogels. nih.gov